molecular formula C11H13ClO3 B14476348 2-(4-Chlorophenyl)-4-hydroxy-3-methylbutanoic acid CAS No. 72041-47-5

2-(4-Chlorophenyl)-4-hydroxy-3-methylbutanoic acid

Cat. No.: B14476348
CAS No.: 72041-47-5
M. Wt: 228.67 g/mol
InChI Key: RXPMQYVZXUPQKZ-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-4-hydroxy-3-methylbutanoic acid is an organic compound with a molecular formula of C10H11ClO3 This compound is characterized by the presence of a chlorophenyl group, a hydroxyl group, and a methylbutanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-4-hydroxy-3-methylbutanoic acid typically involves the reaction of 4-chlorobenzaldehyde with a suitable reagent to introduce the hydroxyl and methylbutanoic acid groups. One common method involves the use of a Grignard reagent, such as methylmagnesium bromide, followed by oxidation to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving multiple steps including purification through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-4-hydroxy-3-methylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form alcohols or alkanes.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-(4-Chlorophenyl)-4-oxobutanoic acid, while reduction could produce 2-(4-Chlorophenyl)-4-hydroxybutanol.

Scientific Research Applications

2-(4-Chlorophenyl)-4-hydroxy-3-methylbutanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-4-hydroxy-3-methylbutanoic acid involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the chlorophenyl group can interact with hydrophobic regions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromophenyl)-4-hydroxy-3-methylbutanoic acid
  • 2-(4-Fluorophenyl)-4-hydroxy-3-methylbutanoic acid
  • 2-(4-Methylphenyl)-4-hydroxy-3-methylbutanoic acid

Uniqueness

2-(4-Chlorophenyl)-4-hydroxy-3-methylbutanoic acid is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The chlorophenyl group can enhance the compound’s lipophilicity and ability to interact with biological membranes, making it a valuable compound for various applications.

Properties

CAS No.

72041-47-5

Molecular Formula

C11H13ClO3

Molecular Weight

228.67 g/mol

IUPAC Name

2-(4-chlorophenyl)-4-hydroxy-3-methylbutanoic acid

InChI

InChI=1S/C11H13ClO3/c1-7(6-13)10(11(14)15)8-2-4-9(12)5-3-8/h2-5,7,10,13H,6H2,1H3,(H,14,15)

InChI Key

RXPMQYVZXUPQKZ-UHFFFAOYSA-N

Canonical SMILES

CC(CO)C(C1=CC=C(C=C1)Cl)C(=O)O

Origin of Product

United States

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